molecular formula C16H34O B162921 5,8-Diethyl-6-dodecanol CAS No. 131168-18-8

5,8-Diethyl-6-dodecanol

Cat. No.: B162921
CAS No.: 131168-18-8
M. Wt: 242.44 g/mol
InChI Key: VKGMVPAEGSTCFA-UHFFFAOYSA-N
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Description

5,8-Diethyl-6-dodecanol: is an organic compound with the molecular formula C16H34O It is a type of alcohol characterized by the presence of two ethyl groups attached to the carbon chain at positions 5 and 8, and a hydroxyl group at position 6

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Diethyl-6-dodecanol typically involves the alkylation of a dodecanol precursor. One common method is the Grignard reaction, where ethyl magnesium bromide reacts with a suitable dodecanol derivative under controlled conditions to introduce the ethyl groups at the desired positions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of a precursor compound. This process uses a metal catalyst, such as palladium or platinum, to facilitate the addition of hydrogen atoms to the precursor, resulting in the formation of the desired alcohol. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5,8-Diethyl-6-dodecanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.

    Reduction: The compound can be reduced to form a corresponding alkane by removing the hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out in an acidic medium.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used to replace the hydroxyl group with a halogen.

Major Products:

    Oxidation: Formation of 5,8-Diethyl-6-dodecanone or 5,8-Diethyl-6-dodecanal.

    Reduction: Formation of 5,8-Diethyldodecane.

    Substitution: Formation of 5,8-Diethyl-6-dodecyl halides.

Scientific Research Applications

Chemistry: 5,8-Diethyl-6-dodecanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.

Biology: In biological research, this compound can be used as a model molecule to study the effects of alkyl chain modifications on the biological activity of alcohols. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine: The compound’s potential medicinal applications include its use as a starting material for the synthesis of pharmaceuticals. Its structural features may contribute to the development of new drugs with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals, such as surfactants and lubricants. Its unique properties enhance the performance of these products in various applications.

Mechanism of Action

The mechanism of action of 5,8-Diethyl-6-dodecanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The ethyl groups may influence the compound’s hydrophobicity, altering its interaction with lipid membranes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    6-Dodecanol: Lacks the ethyl groups at positions 5 and 8, resulting in different chemical and physical properties.

    5,8-Dimethyl-6-dodecanol: Contains methyl groups instead of ethyl groups, leading to variations in reactivity and biological activity.

    5,8-Diethyl-1-decanol: Has a shorter carbon chain, affecting its solubility and interaction with other molecules.

Uniqueness: 5,8-Diethyl-6-dodecanol is unique due to the specific positioning of the ethyl groups and the hydroxyl group on the carbon chain. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5,8-diethyldodecan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O/c1-5-9-11-14(7-3)13-16(17)15(8-4)12-10-6-2/h14-17H,5-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGMVPAEGSTCFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC(C(CC)CCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20613939
Record name 5,8-Diethyldodecan-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20613939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131168-18-8
Record name 5,8-Diethyldodecan-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20613939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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